Cinnamaldehyde

Description

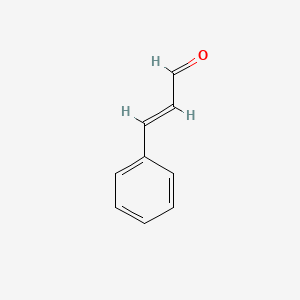

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRLNWUNMBNBZ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024834 | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

160 °F, 120 °C closed cup | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.052 at 25 °C/25 °C, 1.046-1.053 | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

VAPOR DENSITY: 4.6 (AIR= 1) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.89X10-2 mm Hg at 25 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish oily liquid, GREENISH-YELLOW LIQUID | |

CAS No. |

14371-10-9, 104-55-2 | |

| Record name | trans-Cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR60A3XG0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7.5 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cinnamaldehyde Biosynthesis Pathway in Cinnamomum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde, the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon, is a phenylpropanoid synthesized in various Cinnamomum species. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the core enzymatic reactions, regulatory networks, and established experimental methodologies for its study. The pathway originates from the aromatic amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway, culminating in the formation of this compound. Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), 4-Coumarate-CoA Ligase (4CL), and Cinnamoyl-CoA Reductase (CCR). The regulation of this pathway is complex, involving a network of transcription factors and signaling molecules, including jasmonates and light, which modulate gene expression and enzyme activity. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing this compound production for pharmaceutical, nutraceutical, and agricultural applications. This guide presents quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the biosynthetic and signaling pathways to facilitate further research and development.

The Core Biosynthetic Pathway

The biosynthesis of this compound from L-phenylalanine is a three-step enzymatic process that is a branch of the general phenylpropanoid pathway.[1][2] This pathway is initiated by the deamination of L-phenylalanine and concludes with the reduction of a cinnamoyl-CoA ester.

Step 1: Deamination of L-Phenylalanine

The pathway begins with the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1][3] This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) and represents a critical entry point, channeling carbon from primary metabolism into the phenylpropanoid pathway.[4][5]

Step 2: Activation of trans-Cinnamic Acid

In the second step, trans-cinnamic acid is activated by the formation of a thioester bond with Coenzyme A (CoA) to produce cinnamoyl-CoA. This ATP-dependent reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) .[1][3] While the enzyme is named for its activity with 4-coumarate, certain isoforms can efficiently utilize cinnamic acid as a substrate.

Step 3: Reduction of Cinnamoyl-CoA

The final committed step in this compound biosynthesis is the reduction of cinnamoyl-CoA to this compound.[1][3] This reaction is catalyzed by Cinnamoyl-CoA Reductase (CCR) , which utilizes NADPH as a reductant.[3][6] CCR is a key regulatory point, as it directs the metabolic flux specifically towards the synthesis of monolignols and related compounds, including this compound.[6]

Quantitative Data

The concentration of this compound and the activity of its biosynthetic enzymes vary significantly among different Cinnamomum species and tissues. The bark is generally the primary site of this compound accumulation.

Table 1: this compound Content in Various Cinnamomum Species

| Cinnamomum Species | Plant Part | This compound Content (%) | Reference(s) |

| C. verum (syn. C. zeylanicum) | Bark | 67.57 - 68.3 | [7][8] |

| C. cassia | Bark | 1.3 - 1.4 times higher than leaves | [9] |

| C. burmannii | Bark | 65 - 80 | [10] |

| C. loureiroi | Bark | High | [11] |

| C. sinharajense | Bark | 57.46 | [7] |

Table 2: Kinetic Parameters of Cinnamoyl-CoA Reductase 1 (CCR1) from C. cassia (CcCCR1)

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) | Reference(s) |

| Cinnamoyl-CoA | 15.8 ± 1.2 | 4.2 ± 0.1 | 0.266 | [12] |

Regulatory Network

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of signaling pathways and transcription factors in response to both developmental cues and environmental stimuli.

Jasmonate Signaling

Jasmonates (JAs) are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism.[13][14] The JA signaling pathway is known to induce the expression of genes involved in the phenylpropanoid pathway.[15] In the absence of JAs, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors.[14][15] Upon perception of a stimulus, JA-isoleucine (JA-Ile) binds to the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[15][16] This derepresses transcription factors such as MYC2 (a bHLH transcription factor), which can then activate the expression of downstream genes, including those encoding PAL, 4CL, and CCR.[3][16] Other transcription factor families, such as MYB and WRKY , are also implicated in the regulation of the phenylpropanoid pathway in response to jasmonates.[13][14]

Light Signaling

Light is a critical environmental factor that influences plant development and metabolism, including the phenylpropanoid pathway.[3][17] Light-responsive cis-acting elements, such as the G-box, Box 4, GATA-motif, and GT1-motif, are found in the promoter regions of phenylpropanoid biosynthesis genes.[4] Phytochromes and cryptochromes are photoreceptors that perceive light signals and initiate a signaling cascade that can lead to the activation of transcription factors that regulate the expression of PAL, 4CL, and other pathway genes.[5] There is significant crosstalk between light and jasmonate signaling pathways, often converging on common transcription factors like MYC2, to fine-tune the metabolic response to environmental conditions.[3]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of this compound in Cinnamomum extracts.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% phosphoric acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.

-

Sample Preparation: For cinnamon bark, perform an extraction (e.g., sonication or Soxhlet extraction) with methanol. Filter the extract and dilute as necessary to fall within the calibration range before injection.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared samples.

-

Quantify this compound in the samples by comparing their peak areas to the calibration curve.

-

Enzyme Activity Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

-

Materials and Reagents:

-

Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) with 14 mM 2-mercaptoethanol and 3% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

-

Stop Solution: 6 M HCl.

-

Spectrophotometer capable of reading at 290 nm.

-

-

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant as the crude enzyme extract.

-

Assay Mixture: In a test tube, combine 1.5 mL of the substrate solution with 0.4 mL of 0.1 M Tris-HCl buffer (pH 8.8).

-

Reaction: Pre-incubate the assay mixture at 30°C for 5 minutes. Initiate the reaction by adding 100 µL of the enzyme extract.

-

Incubation: Incubate at 30°C for 15 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 200 µL of 6 M HCl.

-

Measurement: Measure the absorbance of the solution at 290 nm. A blank reaction without the enzyme extract should be used to zero the spectrophotometer.

-

-

Calculation:

-

Calculate the concentration of trans-cinnamic acid using its molar extinction coefficient (ε = 9630 M⁻¹cm⁻¹).

-

This continuous spectrophotometric assay monitors the formation of p-coumaroyl-CoA.

-

Materials and Reagents:

-

Enzyme Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM MgCl₂, and 10 mM DTT.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0) with 5 mM MgCl₂.

-

Substrate and Cofactor Stocks: 10 mM 4-Coumaric Acid, 50 mM ATP, 5 mM Coenzyme A (CoA).

-

-

Procedure:

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the PAL assay.

-

Master Mix: Prepare a master mix containing assay buffer, 4-coumaric acid (final concentration ~0.2 mM), and ATP (final concentration ~1.0 mM).

-

Reaction: In a quartz cuvette, add the master mix and the enzyme extract. Start the reaction by adding CoA (final concentration ~0.05 mM).

-

Measurement: Immediately monitor the increase in absorbance at 333 nm over time.

-

-

Calculation:

-

Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time plot. The enzyme activity is proportional to this rate.

-

This assay measures the NADPH-dependent reduction of a cinnamoyl-CoA ester.

-

Materials and Reagents:

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.5), 500 mM NaCl, 10% glycerol, 1% Triton X-100, 20 mM β-mercaptoethanol, and 1 mM PMSF.[12]

-

Assay Buffer: 100 mM sodium/potassium phosphate (pH 6.25).[2]

-

Substrates: Cinnamoyl-CoA (or a suitable analog like feruloyl-CoA) and NADPH (final concentration ~0.1 mM).

-

-

Procedure:

-

Enzyme Extraction: If using recombinant protein, purify it from the expression system. For plant extracts, use a suitable extraction protocol.

-

Reaction Mixture: In a cuvette, combine the assay buffer, enzyme preparation, and NADPH.

-

Reaction Initiation: Start the reaction by adding the cinnamoyl-CoA substrate.

-

Measurement: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) or at a wavelength corresponding to the consumption of the cinnamoyl-CoA ester (e.g., 336 nm for feruloyl-CoA).[15]

-

-

Calculation:

-

Calculate the rate of NADPH consumption using its molar extinction coefficient (ε = 6220 M⁻¹cm⁻¹ at 340 nm).

-

Conclusion

The biosynthesis of this compound in Cinnamomum species is a well-defined pathway involving three key enzymes: PAL, 4CL, and CCR. The production of this valuable compound is intricately regulated by a network of transcription factors and signaling molecules, offering multiple targets for metabolic engineering. The experimental protocols provided in this guide offer a robust framework for researchers to quantify this compound and measure the activity of the core biosynthetic enzymes. Further research into the specific regulatory mechanisms within different Cinnamomum species will be crucial for developing strategies to enhance the yield of this compound for various industrial applications.

References

- 1. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Combinatorial interplay of promoter elements constitutes the minimal determinants for light and developmental control of gene expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. geneticsmr.com [geneticsmr.com]

- 14. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Combinatorial interaction of light-responsive elements plays a critical role in determining the response characteristics of light-regulated promoters in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of trans-Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-cinnamaldehyde, the primary constituent of cinnamon oil, is an alpha,beta-unsaturated aromatic aldehyde with significant interest in the pharmaceutical and food industries. Its characteristic flavor and aroma are complemented by a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of its physicochemical properties is fundamental for its application in research, formulation development, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-cinnamaldehyde, detailed experimental protocols for their determination, and a visualization of its key biological signaling pathways.

Physicochemical Properties

The following tables summarize the key physicochemical properties of trans-cinnamaldehyde, providing a valuable reference for researchers.

Table 1: General and Physical Properties of trans-Cinnamaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Appearance | Yellowish, oily liquid | [2][4] |

| Odor | Strong, pungent, spicy, characteristic of cinnamon | [5][6] |

| Melting Point | -9 to -4 °C | [1][5][7] |

| Boiling Point | 250-253 °C | [1][4][7] |

| Density | 1.05 g/mL at 25 °C | [1][5][7] |

| Refractive Index (n²⁰/D) | 1.619 - 1.623 | [1][2][5] |

| Vapor Pressure | 1 mmHg at 76.1 °C; 0.027 mmHg at 25 °C | [8][9] |

| Vapor Density | 4.6 (vs air) | [1][8] |

| Flash Point | 71.11 °C (160 °F) | [5][9] |

Table 2: Solubility and Partitioning Properties of trans-Cinnamaldehyde

| Property | Value | Reference(s) |

| Water Solubility | 1.1 g/L at 20 °C (Slightly soluble) | [6][10] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, and oils. Insoluble in petroleum ether. | [5][11] |

| LogP (Octanol-Water Partition Coefficient) | 1.82 - 1.9 | [9][12] |

| pKa | Not available (non-ionizable under typical physiological conditions) |

Table 3: Spectroscopic Data for trans-Cinnamaldehyde

| Spectroscopic Technique | Characteristic Peaks/Values | Reference(s) |

| UV-Vis (in Ethanol) | λmax ≈ 282-291 nm | [6][13] |

| Infrared (IR) | ~1648-1746 cm⁻¹ (C=O stretch), ~1463-1627 cm⁻¹ (C=C stretch), ~3008 cm⁻¹ (aromatic C-H stretch), ~2924 cm⁻¹ (=C-H stretch), ~2854 cm⁻¹ (aldehydic C-H stretch) | [14] |

| ¹H NMR (in CDCl₃) | δ ~9.67 ppm (aldehyde proton), δ ~7.53 ppm (vinyl proton), δ ~7.4 ppm (aromatic protons), δ ~6.69 ppm (vinyl proton) | [15][16] |

| ¹³C NMR (in CDCl₃) | δ ~193.8 ppm (C=O), δ ~152.7, 144.9, 134.3, 131.0, 129.2, 128.5, 128.4 ppm (aromatic and vinylic carbons) | [17] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are intended to serve as a guide for researchers to obtain accurate and reproducible data.

Determination of Melting Point

Due to its low melting point, trans-cinnamaldehyde is typically a liquid at room temperature. The determination of its melting point (or freezing point) can be carried out using a capillary method with appropriate cooling.

-

Apparatus: Thiele tube or a melting point apparatus with cooling capabilities, thermometer, capillary tubes.

-

Procedure:

-

Introduce a small amount of liquid trans-cinnamaldehyde into a capillary tube.

-

Seal the open end of the capillary tube.

-

Attach the capillary tube to a thermometer.

-

Cool the heating/cooling bath of the apparatus to below the expected melting point.

-

Slowly heat the bath at a rate of 1-2 °C per minute.

-

The melting point is the temperature at which the last solid crystals disappear.[18][19][20]

-

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

-

Apparatus: Thiele tube, small test tube, capillary tube, thermometer, heating source.

-

Procedure (Micro Method):

-

Place a few drops of trans-cinnamaldehyde into a small test tube.

-

Place a capillary tube, sealed at one end, open-end down into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This is the boiling point.[10][21][22]

-

Determination of Density

The density of liquid trans-cinnamaldehyde can be determined using a pycnometer or a hydrometer.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and record the mass.

-

Empty and dry the pycnometer, then fill it with trans-cinnamaldehyde and record the mass.

-

Calculate the density using the formula: Density = (mass of trans-cinnamaldehyde) / (volume of pycnometer). The volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.

-

Determination of Solubility

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure (for water solubility):

-

Add a known, small amount of trans-cinnamaldehyde to a test tube.

-

Add a measured volume of distilled water in small increments.

-

After each addition, vigorously shake or vortex the mixture for a set period.

-

Observe for the complete dissolution of the aldehyde. The solubility is expressed as the mass of solute per volume of solvent.[2][9][23]

-

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a common technique for determining the LogP value.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, vortex mixer.

-

Procedure:

-

Prepare a stock solution of trans-cinnamaldehyde in either water-saturated octanol or octanol-saturated water.

-

Add a known volume of this solution and the other immiscible phase to a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of trans-cinnamaldehyde in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax).

-

Calculate the concentration in the octanol phase by mass balance.

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6][11][14]

-

UV-Vis Spectroscopy

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

-

Procedure:

-

Prepare a dilute solution of trans-cinnamaldehyde in a suitable solvent (e.g., ethanol).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[13][24]

-

Infrared (IR) Spectroscopy

-

Apparatus: FTIR spectrometer, salt plates (e.g., NaCl or KBr).

-

Procedure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: NMR spectrometer, NMR tubes.

-

Procedure:

Signaling Pathways and Mechanisms of Action

Trans-cinnamaldehyde exerts its biological effects through the modulation of various cellular signaling pathways. Below are visualizations of key pathways involved in its anti-inflammatory and antimicrobial activities.

Anti-Inflammatory Signaling Pathway

Trans-cinnamaldehyde has been shown to inhibit the production of pro-inflammatory mediators by suppressing key signaling pathways such as the NF-κB and MAPK pathways.[7][12][29]

References

- 1. trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trans-cinnamaldehyde: Pharmacodynamics, Mechanism of action, Toxicity, Application, Preparation_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. oecd.org [oecd.org]

- 12. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rc.usf.edu [rc.usf.edu]

- 15. trans-Cinnamaldehyde(14371-10-9) 1H NMR spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.utah.edu [chemistry.utah.edu]

- 18. uomosul.edu.iq [uomosul.edu.iq]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. www1.udel.edu [www1.udel.edu]

- 24. asianpubs.org [asianpubs.org]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. eng.uc.edu [eng.uc.edu]

- 28. researchgate.net [researchgate.net]

- 29. The role and mechanism of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant and Anti-inflammatory Activity of Cinnamaldehyde: A Technical Guide

Executive Summary: Cinnamaldehyde, the primary bioactive compound responsible for the characteristic flavor and aroma of cinnamon, has garnered significant scientific interest for its potent pharmacological properties. Extensive in vitro research has demonstrated its efficacy as both an antioxidant and an anti-inflammatory agent. This compound exerts its antioxidant effects through direct radical scavenging mechanisms. Its anti-inflammatory activity is more complex, involving the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] By inhibiting these pathways, this compound effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4] This technical guide provides a comprehensive overview of the in vitro evidence, detailing the quantitative efficacy, experimental protocols, and underlying molecular mechanisms of this compound. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of natural compounds.

Part 1: In Vitro Antioxidant Activity

This compound demonstrates significant antioxidant potential by donating hydrogen atoms or electrons to neutralize free radicals. Its efficacy has been quantified using various standard in vitro assays.

Data Presentation: Antioxidant Activity of this compound

The antioxidant capacity of this compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant potency.

| Assay Type | Radical Scavenged | IC50 Value | Reference |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 8.2 µg/mL | [5] |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 377 µg/mL | |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 756.66 µM | [6] |

| Superoxide Scavenging | Superoxide Anion (O₂⁻) | 391 µg/mL | |

| Nitric Oxide Scavenging | Nitric Oxide (NO•) | 437 µg/mL | |

| Hydrogen Peroxide Scavenging | Hydrogen Peroxide (H₂O₂) | 390 µg/mL |

Note: Variations in IC50 values across different studies can be attributed to differences in assay conditions, solvent systems, and the purity of the this compound used.

Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Materials: DPPH, Methanol or Ethanol, this compound, Positive Control (e.g., Ascorbic Acid, Trolox), Spectrophotometer or Microplate Reader.

-

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM to 0.2 mM solution of DPPH in methanol or ethanol.[7] Keep the solution in the dark.

-

Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.

-

Reaction: In a 96-well plate or cuvette, mix a volume of the this compound solution (e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL).[7]

-

Incubation: Incubate the mixture at room temperature in the dark for 30 minutes.[7]

-

Measurement: Measure the absorbance of the solution at approximately 517 nm.[8]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

-

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of hydrogen-donating antioxidants.

-

Materials: ABTS, Potassium Persulfate, Ethanol or Phosphate Buffered Saline (PBS), this compound, Positive Control (e.g., Trolox), Spectrophotometer or Microplate Reader.

-

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[9]

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to achieve an absorbance of approximately 0.70 (±0.02) at 734 nm.[10]

-

Reaction: Add a small volume of the diluted this compound sample (e.g., 5-10 µL) to a defined volume of the ABTS•+ working solution (e.g., 200 µL).[9][10]

-

Incubation: Mix and incubate at room temperature for approximately 6 minutes.[6]

-

Measurement: Read the absorbance at 734 nm.[10]

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

-

This assay quantifies the ability of a compound to scavenge nitric oxide generated from a donor like sodium nitroprusside. The remaining NO is measured by converting it to nitrite, which is detected by the Griess reagent.

-

Materials: Sodium Nitroprusside, Phosphate Buffered Saline (PBS), this compound, Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride), Spectrophotometer or Microplate Reader.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside (e.g., 10 mM in PBS) and various concentrations of this compound.[11]

-

Incubation: Incubate the mixture at 25°C for 150-180 minutes.[11][12]

-

Griess Reaction: After incubation, add an equal volume of freshly prepared Griess reagent to the reaction mixture.[12]

-

Incubation: Allow the mixture to stand for 5-30 minutes at room temperature for color development.[13]

-

Measurement: Measure the absorbance of the pink-colored solution at approximately 540-546 nm.[12][13]

-

Calculation: A decrease in absorbance compared to the control (without the scavenger) indicates NO scavenging activity. Calculate the percentage of inhibition.

-

Part 2: In Vitro Anti-inflammatory Activity

This compound's anti-inflammatory properties are primarily mediated through the inhibition of key signaling pathways that regulate the expression of inflammatory proteins.

Data Presentation: Anti-inflammatory Activity of this compound

The following table summarizes the quantitative effects of this compound on various inflammatory markers in vitro, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

| Target/Assay | Cell Line | IC50 / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | 45.56 ± 1.36 µM | [4] |

| Nitric Oxide (NO) Production | RAW 264.7 | 55 ± 9 µM | [14] |

| TNF-α Production | RAW 264.7 | 29.58 ± 0.34 µM | [4] |

| TNF-α Production | RAW 264.7 | 63 ± 9 µM | [14] |

| PGE₂ Production | RAW 264.7 | 37.67 ± 0.58 µM | [4] |

| iNOS Protein Expression | RAW 264.7 | 77.4% downregulation at 50 µM | [4] |

| COX-2 Protein Expression | RAW 264.7 | 84.8% downregulation at 50 µM | [4] |

| NF-κB DNA Binding Activity | BV2 Microglia | 77.2% reduction | [1] |

| IL-6 Expression | Chondrocytes | 15-20% reduction at 0.5 µM | [15] |

| COX-2 Expression | Chondrocytes | 10% reduction at 0.5 µM | [15] |

Core Mechanisms of Action & Signaling Pathways

The NF-κB pathway is a central regulator of inflammatory gene expression.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκBα) protein. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[4] This frees NF-κB to translocate into the nucleus, where it initiates the transcription of genes encoding pro-inflammatory proteins such as iNOS, COX-2, and various cytokines.[1][3] this compound potently inhibits this pathway by blocking the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][4]

MAPKs—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—are key signaling proteins that regulate a wide range of cellular processes, including inflammation.[3] Inflammatory stimuli like LPS lead to the phosphorylation and activation of these kinases.[2] Activated MAPKs can, in turn, activate transcription factors (like AP-1) or further modulate the NF-κB pathway, contributing to the inflammatory response.[3] Studies show that this compound can suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner, thereby attenuating the inflammatory cascade.[2][3][15]

Experimental Protocols: Anti-inflammatory Assays

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7, J774A.1) or human monocyte lines (e.g., THP-1) are commonly used.[2][4]

-

Culture Conditions: Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 1 to 24 hours).[16]

-

Induce inflammation by adding an inflammatory agent such as LPS (e.g., 100 ng/mL to 1 µg/mL) or cytokines like IL-1β.[4][16]

-

Incubate for an appropriate duration (e.g., 16-24 hours) to allow for the production of inflammatory mediators.

-

Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein analysis (Western Blot).

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted proteins like TNF-α, IL-6, IL-1β, and Prostaglandin E2 (PGE₂) in the cell culture supernatant.[4]

-

Protocol: The assay is performed using commercial ELISA kits according to the manufacturer's instructions. This typically involves adding the collected supernatant to antibody-coated microplate wells, followed by sequential incubation with detection antibodies and a substrate to produce a measurable colorimetric signal.

-

Principle: Western blotting is used to detect and quantify the expression levels of intracellular inflammatory proteins such as iNOS, COX-2, and key signaling proteins (p-p65, IκBα, p-MAPKs).[1][4]

-

Protocol:

-

Protein Extraction: Lyse the treated cells to extract total cellular proteins.

-

Electrophoresis & Transfer: Separate equal amounts of protein by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[1]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensity using densitometry software. A housekeeping protein like β-actin is used as a loading control to normalize the data.[1]

-

Conclusion

The in vitro evidence strongly supports the dual role of this compound as a potent antioxidant and anti-inflammatory agent. It effectively neutralizes a variety of free radicals and demonstrates significant, dose-dependent inhibition of pro-inflammatory mediator production in cellular models. Its ability to concurrently target and suppress both the NF-κB and MAPK signaling pathways highlights a multi-faceted mechanism of action that is highly advantageous for therapeutic development.[1] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound for inflammatory and oxidative stress-related pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of age-related inflammatory NF-kappaB activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. Evaluation of Antioxidant Potential of Commercial Cinnamon Samples and Its Vasculature Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpjournal.com [ijpjournal.com]

- 14. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts – identification of E-cinnamaldehyde and o-methoxy this compound as the most potent bioactive compounds - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. This compound-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions [mdpi.com]

- 16. Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Cinnamaldehyde Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The structural backbone of this compound, featuring an α,β-unsaturated aldehyde, presents a versatile scaffold for the synthesis of novel derivatives with enhanced potency and target specificity.[1][4] This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives, tailored for researchers and professionals in the field of drug development.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives often involves modifications of the aromatic ring, the aldehyde group, or the α,β-unsaturated system. Several classical and modern organic synthesis reactions are employed to generate diverse chemical entities.

Key Synthetic Methodologies

1. Claisen-Schmidt Condensation: This is a widely used method for synthesizing chalcones and other α,β-unsaturated ketone derivatives.[3] It involves the base-catalyzed condensation of an aromatic aldehyde (or a derivative) with an acetophenone.

2. Wittig Reaction: The Wittig reaction is a reliable method for forming alkenes. It is particularly useful for synthesizing derivatives with modifications at the double bond by reacting a phosphorus ylide with an aldehyde or ketone.[1]

3. Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of an unsaturated halide with an alkene. An oxidative Heck reaction, a milder variant, can be employed for the synthesis of α,β-unsaturated this compound derivatives from acrolein and various boronic acids.[1][7][8]

4. Multi-step Synthesis: More complex derivatives can be achieved through multi-step synthetic pathways. For instance, the synthesis of 2-hydroxythis compound from this compound can be achieved through a three-step process involving nitration, reduction, and diazotization-hydrolysis.[9][10]

Characterization of this compound Derivatives

Thorough characterization is crucial to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.

Standard Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of the synthesized derivatives.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns of the compounds.[1][9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the carbonyl group of the aldehyde and the carbon-carbon double bond.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compounds.

Data Presentation: Properties of Synthesized this compound Derivatives

| Derivative Name | Synthetic Method | Yield (%) | Melting Point (°C) | Key Spectral Data | Reference |

| 2-Nitrothis compound | Nitration of this compound | 26 | - | ¹H NMR, ¹³C NMR, FTIR, GC-MS | [9] |

| 2-Aminothis compound | Reduction of 2-nitrothis compound | Moderate | - | ¹H NMR, ¹³C NMR, FTIR, LC-MS | [9] |

| 2-Hydroxythis compound | Diazotization-hydrolysis of 2-aminothis compound | Moderate | - | ¹H NMR, ¹³C NMR, FTIR, LC-MS | [9] |

| This compound-Chalcone Analogues (5a-5n) | Claisen-Schmidt Condensation | - | - | ¹H NMR, ¹³C NMR, Mass Spectra | [11][12] |

| α-Aryl Substituted Fosmidomycin Analogues | Oxidative Heck Reaction followed by further steps | 26-76 (for aldehyde intermediate) | - | ¹H NMR, ¹³C NMR | [7] |

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

-

Reactant Preparation: Dissolve equimolar amounts of a substituted benzaldehyde and a substituted acetophenone in a suitable solvent, such as ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a base (e.g., aqueous NaOH or KOH solution) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the mixture vigorously and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Purification: Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent to obtain the pure chalcone derivative.

General Protocol for Characterization by FTIR

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oily compounds).

-

Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound derivatives, key peaks include the C=O stretch of the aldehyde (around 1670-1700 cm⁻¹) and the C=C stretch of the alkene (around 1600-1650 cm⁻¹).

Visualization of Key Processes

Experimental Workflow for Synthesis and Characterization

Caption: A general workflow for the synthesis, purification, characterization, and biological evaluation of novel this compound derivatives.

This compound Derivatives and the NF-κB Signaling Pathway

Many this compound derivatives exhibit anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][13] This pathway is a critical regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative, leading to a reduction in inflammatory gene expression.

This guide provides a foundational understanding for the rational design, synthesis, and evaluation of novel this compound derivatives. The versatility of the this compound scaffold, coupled with established synthetic and analytical methodologies, offers a promising avenue for the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and its derivatives, a novel class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A review of this compound and its derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Functionalized this compound Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and in silico docking studies of novel this compound–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

The In Vivo Journey of Cinnamaldehyde: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant scientific interest for its diverse pharmacological activities. Understanding its behavior within a biological system is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound. It consolidates quantitative data from various studies, details the experimental methodologies employed, and visualizes the key metabolic and signaling pathways. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of this compound's fate in the body and informing future preclinical and clinical investigations.

Introduction

This compound (CA) is an α,β-unsaturated aldehyde that is the main contributor to the characteristic flavor and aroma of cinnamon.[1] Beyond its culinary uses, CA has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anti-cancer properties.[1][2] The therapeutic potential of this compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these pharmacokinetic processes is crucial for optimizing dosing regimens, predicting potential drug interactions, and ensuring its safety and efficacy. This guide synthesizes the current knowledge on the in vivo pharmacokinetics and metabolism of this compound, with a focus on data derived from animal models.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been investigated in various animal models, primarily in rats and mice. These studies reveal that this compound is rapidly absorbed and metabolized, with its bioavailability being influenced by the route of administration and formulation.

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. However, its oral bioavailability can be limited due to its rapid metabolism in the gut and liver.[1] Studies have shown that the bioavailability of intravenously administered this compound is significantly higher than that of oral administration.[1] To enhance oral bioavailability, various formulations such as microemulsions and solid lipid nanoparticles have been explored, demonstrating improved absorption and increased relative bioavailability.[1]

Distribution

Once absorbed, this compound is distributed to various tissues. Tissue distribution studies in rats have shown that this compound and its metabolite, cinnamyl alcohol, are found in several organs, including the heart, liver, spleen, lung, kidney, and brain.[3] The highest concentrations of this compound and cinnamyl alcohol were observed in the spleen.[3] Notably, there appears to be no long-term accumulation of this compound in rat tissues.[3] One study using a submicrometer emulsion of this compound found a 27% higher concentration in brain tissue 15 minutes after administration, suggesting potential for brain delivery with novel formulations.[4]

Metabolism

This compound undergoes extensive metabolism in the body. The primary metabolic pathways involve oxidation and reduction.[1][5][6] this compound is readily oxidized to cinnamic acid, which is a major metabolite.[1][6] It can also be reduced to cinnamyl alcohol, and this conversion is reversible.[6][7]

The main metabolic pathways are:

-

Oxidation: this compound is oxidized to cinnamic acid.[1][6]

-

Reduction: this compound is reduced to cinnamyl alcohol.[6][7]

-

Beta-oxidation: The cinnamic acid formed can undergo β-oxidation, similar to fatty acids, leading to the formation of benzoic acid.[5]

-

Conjugation: Cinnamic acid and benzoic acid can then be conjugated with glycine to form cinnamoylglycine and hippuric acid, respectively, which are major urinary metabolites.[5][8] Benzoic acid can also be conjugated with glucuronic acid to form benzoyl glucuronide.[5] A minor pathway involving conjugation with glutathione has also been reported.[5]

Excretion

The metabolites of this compound are primarily excreted in the urine.[5][8] Studies in rats have shown that a large percentage of the administered dose is recovered in the urine within 24 to 48 hours.[5][8] The major urinary metabolite is hippuric acid, followed by other metabolites such as 3-hydroxy-3-phenylpropionic acid, benzoic acid, and benzoyl glucuronide.[5] Fecal excretion also contributes to the elimination of this compound and its metabolites.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various in vivo studies in rats. It is important to note that these parameters can vary depending on the dose, route of administration, and formulation.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Formulation | Dose (mg/kg) | Cmax (mg/L) | Tmax (min) | AUC (mg/L*min) | Reference |

| Solution | 500 | - | - | - | [1] |

| Solution | 250 | - | - | - | [10] |

| Solution | 125 | - | - | - | [10] |

| Sub-micron Emulsion | - | 1063.41 | 60 | 113102.61 | [11] |

| Solution | - | ~300 | 20 | ~48000 | [11] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Dose (mg/kg) | Half-life (h) | Reference |

| 20 | 6.7 ± 1.5 | [7] |

Table 3: In Vitro Metabolic Stability of this compound

| System | Half-life (T1/2) (min) | Intrinsic Clearance (CLint) (mL/min/kg) | Reference |

| Human Liver Microsomes (HLMs) | 4.84 ± 0.05 | 143.30 ± 0.12 | [12][13] |

| Human Liver S-9 Fraction | 1.97 ± 0.07 | 358.32 ± 14 | [12][13] |

Experimental Protocols

This section outlines the typical methodologies used in the in vivo pharmacokinetic and metabolism studies of this compound.

Animal Models

-

Species: Sprague-Dawley rats and CD1 mice are commonly used.[5][7]

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specific period before the experiment.

Dosing and Administration

-

Routes of Administration:

-

Oral (p.o.): this compound is often dissolved in a suitable vehicle (e.g., corn oil, microemulsion) and administered by oral gavage.[1][11]

-

Intravenous (i.v.): For intravenous administration, this compound is dissolved in a vehicle like saline containing a solubilizing agent and injected, for example, into the tail vein.[7]

-

Intraperitoneal (i.p.): In some studies, this compound is administered via intraperitoneal injection.[5]

-

-

Dose Levels: Doses have ranged from 2 mg/kg to 500 mg/kg depending on the study's objectives.[1][5]

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points after administration, typically from the tail vein or via cardiac puncture at the end of the study. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[7]

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 72 hours).[5]

-

Tissue Collection: For tissue distribution studies, animals are euthanized at specific time points, and various organs (e.g., liver, kidney, spleen, brain) are harvested, weighed, and stored frozen until analysis.[3]

Analytical Methods

-

Sample Preparation: Biological samples (plasma, urine, tissue homogenates) typically undergo a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites.

-

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and selective method used for the simultaneous determination of this compound and its metabolites like cinnamyl alcohol and methyl cinnamate in plasma and tissues.[3][7][14]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS/MS detection is another common technique for the quantification of this compound and its metabolites in biological matrices.[8][15][16]

-

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the major metabolic transformations of this compound in vivo.

Caption: Major metabolic pathways of this compound in vivo.

Experimental Workflow for In Vivo Pharmacokinetic Study